

Application Note: Quantitative Determination of Robinin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Robinin*

Cat. No.: *B13825141*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed methodology for the quantitative analysis of Robinin, a naturally occurring flavonoid glycoside, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is sensitive, specific, and accurate for the determination of Robinin in various sample matrices. This document includes a comprehensive experimental protocol, system suitability requirements, and method validation parameters.

Introduction

Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) is a flavonoid glycoside found in several plant species, including those of the *Robinia*, *Vigna*, and *Pueraria* genera.^{[1][2][3]} Preliminary research has indicated that Robinin possesses various biological activities, including anti-inflammatory and antibacterial properties.^{[1][3]} Accurate and reliable quantification of Robinin is essential for quality control of botanical extracts, pharmacokinetic studies, and the development of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity, making it well-suited for the analysis of complex mixtures containing flavonoids like Robinin.^{[4][5]}

This application note details a robust HPLC method for the quantification of Robinin.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this method.[\[4\]](#)

Table 1: HPLC Instrumentation and Conditions

Parameter	Value
HPLC System	Standard system with pump, autosampler, column oven, and UV/DAD detector
Column	Platinum EPS C-18 (250 mm x 4.6 mm, 5 μ m particle size) [6] or equivalent C18 reversed-phase column [4]
Mobile Phase	Solution A: 5% Methanol in 0.01 M Phosphate Buffer (pH 2.0) [6] Solution B: Tetrahydrofuran:Isopropanol:Methanol:Water (150:200:67.5:32.5 v/v/v/v) [6]
Ratio	60:40 (A:B) [6]
Flow Rate	1.0 mL/min [4]
Column Temperature	30°C [4]
Detection Wavelength	380 nm [6]
Injection Volume	10 μ L [4]

Standards and Sample Preparation

High-purity Robinin reference standard is commercially available and should be used for the preparation of calibration standards.[\[2\]](#)[\[7\]](#)

Standard Preparation:

- Stock Solution: Accurately weigh a known amount of Robinin reference standard and dissolve it in a suitable solvent such as methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
- Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 25 - 1000 ng/mL).[\[6\]](#)

Sample Preparation:

The sample preparation method will vary depending on the matrix. A general procedure for solid samples is outlined below.

- Extraction: Extract a known weight of the homogenized sample with a suitable solvent, such as methanol. Sonication or vortexing can be used to ensure efficient extraction.
- Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[\[4\]](#)[\[8\]](#)

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[\[5\]](#) Key validation parameters are summarized in the table below.

Table 2: Method Validation Parameters and Typical Acceptance Criteria

Parameter	Description	Typical Acceptance Criteria
Specificity	The ability to assess the analyte unequivocally in the presence of other components.	The Robinin peak should be well-resolved from other peaks with no interference at the retention time of the analyte.
Linearity	The ability of the method to elicit test results that are directly proportional to the analyte concentration.	A linear relationship between concentration and peak area with a correlation coefficient (R^2) of ≥ 0.999 . ^[6]
Range	The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.	Typically 80-120% of the test concentration. ^[9]
Accuracy	The closeness of the test results obtained by the method to the true value.	The mean recovery should be within 97.3 - 104.6%. ^[6]
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.	The relative standard deviation (RSD) for intra- and inter-day precision should be within 1.31 - 8.92%. ^[6]
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Signal-to-noise ratio of 3:1. ^[9]
Limit of Quantification (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with	Signal-to-noise ratio of 10:1. ^[9]

suitable precision and accuracy.

Robustness	A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.	The results should remain within the acceptance criteria when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. [5]
------------	---	--

System Suitability

Before commencing any sample analysis, the suitability of the chromatographic system must be verified.

Table 3: System Suitability Parameters and Acceptance Criteria

Parameter	Description	Acceptance Criteria
Tailing Factor (T)	A measure of peak symmetry.	$T \leq 2$
Theoretical Plates (N)	A measure of column efficiency.	$N \geq 2000$
Resolution (Rs)	The separation between two peaks.	$Rs \geq 2$ between the analyte peak and the nearest eluting peak.
Relative Standard Deviation (RSD) of Peak Area	The precision of replicate injections of a standard solution.	$RSD \leq 2\%$ for six replicate injections.

Experimental Workflows

Robinin Quantification Workflow

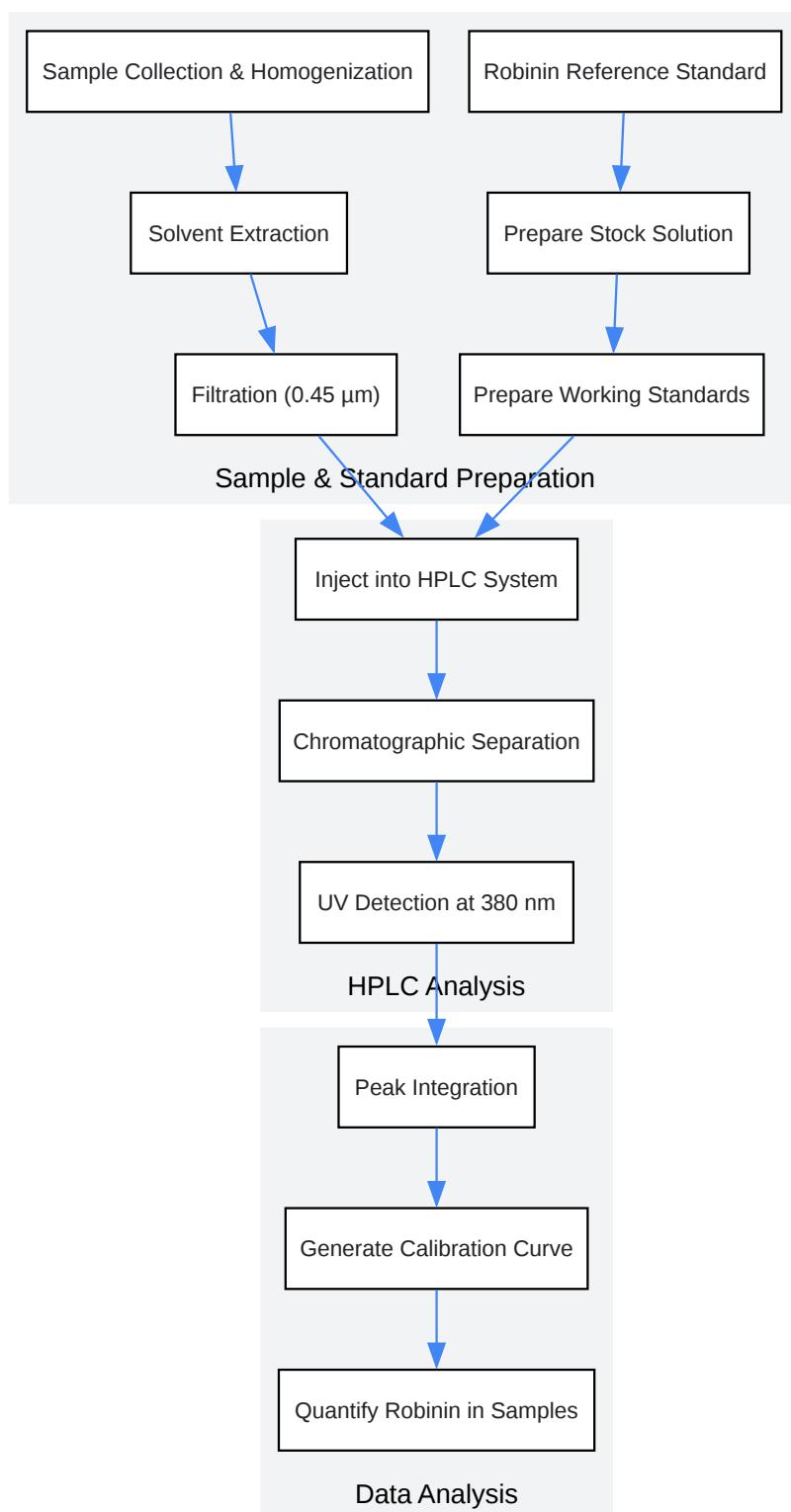


Figure 1: Robinin Quantification Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the major steps involved in the quantification of Robinin from sample preparation to data analysis.

Method Validation Workflow

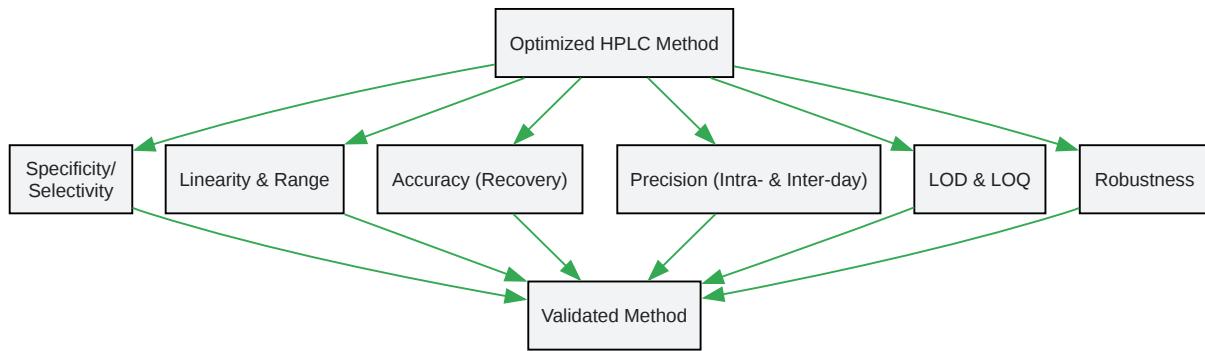


Figure 2: HPLC Method Validation Workflow

[Click to download full resolution via product page](#)

Caption: A diagram showing the key parameters assessed during the validation of the HPLC method for Robinin quantification.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative determination of Robinin. Adherence to the detailed protocol and validation procedures will ensure the generation of accurate and reproducible data, which is critical for research, quality control, and drug development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Robinin - Wikipedia [en.wikipedia.org]
- 2. Robinin phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 3. Robinin | 301-19-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS 301-19-9: robinin | CymitQuimica [cymitquimica.com]
- 8. nacalai.com [nacalai.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Application Note: Quantitative Determination of Robinin using High-Performance Liquid Chromatography (HPLC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13825141#high-performance-liquid-chromatography-hplc-method-for-robinin-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com